4-(Hydroxymethyl)-2-methylbenzoic acid
Overview
Description
4-(Hydroxymethyl)-2-methylbenzoic acid is an organic compound characterized by a benzene ring substituted with a hydroxymethyl group (-CH2OH) at the 4-position and a methyl group (-CH3) at the 2-position. This compound is a derivative of benzoic acid and is known for its utility in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
From 4-Hydroxybenzaldehyde: One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with methanol in the presence of an acid catalyst to form 4-(hydroxymethyl)benzaldehyde, which is then oxidized to produce this compound.
From 2-Methylbenzoic Acid: Another method involves the direct hydroxylation of 2-methylbenzoic acid using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form 4-(carboxymethyl)-2-methylbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, producing 4-(hydroxymethyl)-2-methylbenzyl alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a base.
Major Products Formed:
Oxidation: 4-(carboxymethyl)-2-methylbenzoic acid.
Reduction: 4-(hydroxymethyl)-2-methylbenzyl alcohol.
Substitution: Halogenated derivatives such as 4-(bromomethyl)-2-methylbenzoic acid.
Scientific Research Applications
4-(Hydroxymethyl)-2-methylbenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(hydroxymethyl)-2-methylbenzoic acid exerts its effects depends on its specific application. For instance, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Hydroxybenzoic Acid: Similar structure but lacks the methyl group at the 2-position.
2-Methylbenzoic Acid: Similar structure but lacks the hydroxymethyl group at the 4-position.
3-(Hydroxymethyl)-2-methylbenzoic Acid: Similar structure but with the hydroxymethyl group at the 3-position.
Uniqueness: 4-(Hydroxymethyl)-2-methylbenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in reactions and applications that are not possible with its similar counterparts.
Properties
IUPAC Name |
4-(hydroxymethyl)-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXTYDGCLIEMIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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